
Gypenoside XVII
Vue d'ensemble
Description
Méthodes De Préparation
La gynosaponin S peut être isolée de Gynostemma pentaphyllum en utilisant diverses techniques d'extraction et de purification. Une méthode courante consiste à extraire la matière végétale avec de l'eau ou un alcool aliphatique inférieur aqueux, suivi d'un traitement avec une résine d'adsorption non ionique . Les substances adsorbées sont ensuite éluées avec un alcool aliphatique inférieur, et une purification supplémentaire est obtenue en utilisant de l'alumine . La biotransformation enzymatique est une autre méthode prometteuse pour la préparation des gynosaponines, offrant une spécificité et une stabilité élevées du substrat, des faibles niveaux de sous-produits et des rendements de production élevés .
Analyse Des Réactions Chimiques
La gynosaponin S subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils impliquent souvent des modifications aux parties glycosidiques ou à la structure de l'aglycone .
Applications de la recherche scientifique
Chimie: Elle est utilisée comme composé modèle pour étudier les relations structure-activité des saponines.
Mécanisme d'action
La gynosaponin S exerce ses effets par le biais de multiples cibles et voies moléculaires. Elle peut activer les récepteurs des œstrogènes, ce qui peut contribuer à ses effets phytoestrogéniques . En outre, elle module diverses voies de signalisation impliquées dans l'inflammation, le stress oxydatif et la prolifération cellulaire .
Applications De Recherche Scientifique
Neuroprotective Effects
Mechanisms of Action
GP-17 exhibits neuroprotective effects through various mechanisms, including the regulation of mitochondrial autophagy and modulation of synaptic glutamate release. Research indicates that GP-17 can protect against excitotoxicity induced by glutamate in animal models, thereby reducing neuronal damage during ischemic events .
Case Study: Cerebral Ischemia
A study using a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R) demonstrated that GP-17 significantly improved mitochondrial functions and reduced cerebral ischemic injury. The compound was shown to enhance autophagic activity via the SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways, highlighting its potential as a therapeutic agent for stroke management .
Study | Model | Outcome | Mechanism |
---|---|---|---|
Meng et al. (2021) | MCAO/R Rat Model | Reduced infarct volume | Enhanced mitochondrial autophagy |
Liu et al. (2022) | SH-SY5Y Cell Line | Improved cell viability | Regulation of oxidative stress |
Anti-inflammatory Properties
GP-17 has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 more effectively than its precursor ginsenoside Rb1 .
Case Study: In Vitro Analysis
In vitro experiments demonstrated that GP-17 treatment resulted in a significant reduction in inflammatory markers in cell cultures stimulated with lipopolysaccharides (LPS), suggesting its potential utility in treating inflammatory conditions .
Anticancer Activity
Research has indicated that GP-17 possesses anticancer properties, particularly against various cancer cell lines. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Melanoma Cell Lines
In studies involving melanoma cell lines, GP-17 exhibited a potent inhibitory effect on cell proliferation. The compound was found to activate apoptotic pathways, leading to increased caspase-3 activity in treated cells .
Cancer Type | Cell Line | Effect of GP-17 | Mechanism |
---|---|---|---|
Melanoma | SK-MEL-28 | Inhibited proliferation | Induction of apoptosis |
Cardioprotective Effects
GP-17 also shows promise in cardioprotection, particularly under conditions of oxidative stress. Studies have reported that it can mitigate cardiac injury by enhancing antioxidant defenses and reducing apoptosis in cardiac cells.
Case Study: Ischemic Heart Disease
In models of ischemic heart disease, GP-17 administration was associated with improved cardiac function and reduced myocardial damage. These effects were attributed to its ability to modulate oxidative stress responses and promote cell survival pathways .
Mécanisme D'action
Gynosaponin S exerts its effects through multiple molecular targets and pathways. It can activate estrogen receptors, which may contribute to its phytoestrogenic effects . Additionally, it modulates various signaling pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparaison Avec Des Composés Similaires
La gynosaponin S est similaire à d'autres saponines dammaranes isolées de Gynostemma pentaphyllum, telles que la gypénoside XLVII et la gypénoside L . elle est unique par ses parties glycosidiques spécifiques et sa structure d'aglycone, qui contribuent à ses activités biologiques distinctes . D'autres composés similaires comprennent les ginsénosides du Panax ginseng, qui partagent des similitudes structurales et présentent des effets pharmacologiques comparables .
Activité Biologique
Gypenoside XVII (GP-17), a tetracyclic triterpene saponin derived from Gynostemma pentaphyllum, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, neuroprotective, and antidepressant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
1. Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages, outperforming its precursor, Ginsenoside Rb1 . This suggests that GP-17 could be a promising candidate for treating inflammation-related conditions.
Table 1: Anti-Inflammatory Activity of this compound
Cytokine | GP-17 Effect | Precursor Effect |
---|---|---|
TNF-α | Significant Inhibition | Moderate Inhibition |
IL-6 | Significant Inhibition | Low Inhibition |
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against cerebral ischemia. In animal models, GP-17 has been shown to improve mitochondrial metabolic functions and reduce neurological damage caused by ischemic injury. This is believed to occur through the activation of SIRT1/FOXO3A signaling pathways, which enhance mitochondrial autophagy and reduce oxidative stress .
Case Study: Cerebral Ischemia Model
- Method : Rats were subjected to middle cerebral artery occlusion (MCAO) followed by treatment with GP-17.
- Findings : Treated rats exhibited significantly reduced infarct size and improved behavioral outcomes compared to controls.
3. Antidepressant-Like Effects
This compound has demonstrated antidepressant-like effects in various animal models. Notably, it alleviates depression-like behaviors in mice subjected to chronic unpredictable mild stress (CUMS). The mechanism involves the inhibition of microglial activation and the complement system, specifically reducing C3 expression and associated synaptic pruning in the prefrontal cortex .
Table 2: Behavioral Tests for Antidepressant Activity
Test | Control Group (CUMS) | GP-17 Treatment (10 mg/kg) |
---|---|---|
Forced Swimming Test | High Immobility Time | Reduced Immobility Time |
Tail Suspension Test | High Immobility Time | Reduced Immobility Time |
Sucrose Preference Test | Low Preference | Increased Preference |
4. Mechanistic Insights
The biological activities of this compound can be attributed to several underlying mechanisms:
- Microglial Modulation : GP-17 inhibits microglial proliferation and reduces inflammatory cytokine expression, thereby protecting neuronal health during stress conditions.
- Autophagy Activation : It enhances mitochondrial autophagy through SIRT1/2 signaling pathways, promoting cellular resilience against ischemic damage .
- Cytokine Regulation : By modulating cytokine release, GP-17 helps restore homeostasis in inflammatory responses.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBFCAALKKNCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gynosaponin S | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80321-69-3 | |
Record name | Gynosaponin S | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 181 °C | |
Record name | Gynosaponin S | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.